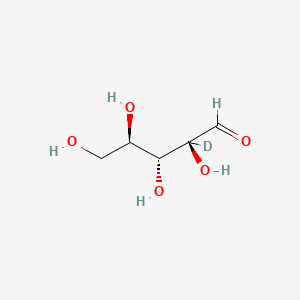

D-Arabinose-2-d

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

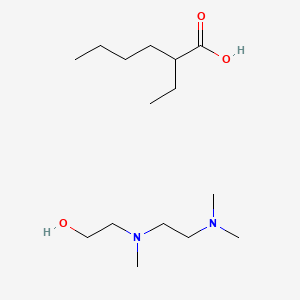

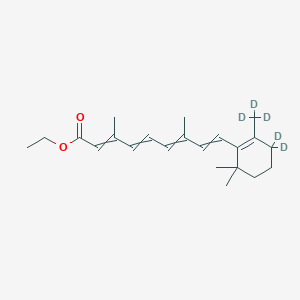

D-Arabinose-2-d is a pentose analog of D-ribose that is a constituent of mycobacterial cell wall arabinogalactans . It is also a substrate for D-erythroascorbic acid synthesis in yeast . The molecular formula of D-Arabinose-2-d is C5H10O5 .

Synthesis Analysis

D-Arabinose can be synthesized from glucose through the Wohl degradation . A novel non-phosphorylative pathway of pentose metabolism from bacteria has been reported, which involves the conversion of pentoses to pyruvate and glycolaldehyde or α-ketoglutarate via a 2-keto-3-deoxypentonate (KDP) intermediate .Molecular Structure Analysis

The molecular weight of D-Arabinose-2-d is 151.14 g/mol . The InChI string is InChI=1S/C5H10O5/c6-1-3 (8)5 (10)4 (9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D .Chemical Reactions Analysis

The aldose sugar in the pyranose form is oxidized to aldonolactone, when a hydride from C1 of aldose is transferred to C4 of the nicotinamide ring, which is facilitated by proton abstraction from the hydroxyl group at C1 of the sugar ring .Physical And Chemical Properties Analysis

D-Arabinose-2-d has a molecular weight of 151.14 g/mol, an XLogP3 of -2.3, a hydrogen bond donor count of 4, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 151.05910016 g/mol, a monoisotopic mass of 151.05910016 g/mol, a topological polar surface area of 98 Ų, a heavy atom count of 10, and a complexity of 104 .Applications De Recherche Scientifique

Production of Novel Fermentation Products : D-Arabinose can be used for the production of unique fermentation products. For instance, it was found that Caldicellulosiruptor saccharolyticus, a thermophilic cellulose-degrading bacterium, produced ethylene glycol when grown on D-Arabinose. This suggests potential industrial applications in producing biofuels and other bioproducts from lignocellulosic biomass (Isern et al., 2013).

Applications in Pharmaceutical and Food Industries : L-Arabinose isomerase, an enzyme that can convert L-Arabinose into L-Ribulose, has been explored for its potential in the biotechnological production of rare sugars like D-tagatose. D-Tagatose has applications in pharmaceutical and agro-food industries (Rhimi et al., 2011).

Biosynthesis in Microorganisms : The biosynthesis of D-Arabinose in microorganisms like Mycobacterium smegmatis has been studied, revealing insights into the conversion of D-glucose to D-arabinose, which is significant as D-Arabinose is not found in mammalian cells. This understanding could be useful for drug development (Klutts et al., 2002).

Enzyme Characterization for Industrial Applications : The characterization of L-Arabinose isomerase from different sources, such as Shewanella sp. ANA-3 and Clostridium hylemonae, for D-tagatose production demonstrates the potential of these enzymes in industrial applications, particularly as functional sweeteners (Rhimi et al., 2011; Nguyen et al., 2018).

Metabolic Pathway Engineering : Research on modifying metabolic pathways in organisms like Corynebacterium glutamicum for simultaneous utilization of D-glucose and L-Arabinose at the same rate highlights the potential of metabolic engineering in improving the efficiency of biofuel production (Kawaguchi et al., 2018).

Mécanisme D'action

Target of Action

D-Arabinose-2-d primarily targets the AraC protein , which regulates the L-arabinose operon in Escherichia coli . This protein plays a crucial role in controlling the physiological aspects of the arabinose operon . In addition, D-Arabinose-2-d has been found to interact with p38 MAPK signaling in breast cancer cells .

Mode of Action

D-Arabinose-2-d interacts with its targets, leading to various changes. For instance, in the presence of D-Arabinose-2-d, the AraC protein exhibits a “light switch mechanism,” which explains many of the protein’s properties . In breast cancer cells, D-Arabinose-2-d is associated with the induction of autophagy and the activation of the p38 MAPK signaling pathway .

Biochemical Pathways

D-Arabinose-2-d affects several biochemical pathways. In the arabinose operon, it is involved in the conversion of L-arabinose to D-xylulose-5-phosphate . This product then enters the pentose phosphate pathway . In breast cancer cells, D-Arabinose-2-d is associated with the activation of the p38 MAPK signaling pathway .

Pharmacokinetics

Research has shown that arabinosylation of recombinant human immunoglobulin-based protein therapeutics can increase fcgriiia signaling and significantly enhance the levels of antibody-dependent cell-mediated cytotoxicity (adcc) .

Result of Action

The action of D-Arabinose-2-d leads to various molecular and cellular effects. For instance, it triggers cell cycle arrest by inducing autophagy in breast cancer cells . It also plays a role in the regulation of the arabinose operon in Escherichia coli .

Safety and Hazards

When handling D-Arabinose-2-d, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Arabinose is a valuable alternative in low-calorie foods as well as excipients or co-crystallization agents in pharmaceutical formulations . The discovery of enzymes that cleave the D-arabinan core of arabinogalactan will support future studies into the structure and function of the mycobacterial cell wall .

Propriétés

IUPAC Name |

(2S,3R,4R)-2-deuterio-2,3,4,5-tetrahydroxypentanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i3D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-PINTTZNNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C=O)([C@@H]([C@@H](CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1,2-13C2]Acetyl-D-glucosamine](/img/structure/B583424.png)